molecular formula C11H12O4S B085420 Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate CAS No. 13892-51-8

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate

Cat. No.: B085420
CAS No.: 13892-51-8
M. Wt: 240.28 g/mol
InChI Key: GURISBRCVITOPA-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate: is an organic compound with the molecular formula C11H12O4S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ester group, a ketone group, and a thiophene ring, making it a versatile molecule in organic synthesis and various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reactions: One common method to synthesize ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate involves the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine.

    Esterification: Another method involves the esterification of 3-oxo-2-(thiophene-2-carbonyl)butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles and pharmaceuticals .

Biological Activity

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C9H8O3SC_9H_8O_3S. The compound features an ester group, a ketone group, and a thiophene ring, which are critical for its biological activity. The structural components allow for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of the ester and ketone groups facilitates hydrogen bonding and electrostatic interactions, which are essential for binding to biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to antimicrobial and anticancer effects.
  • Receptor Modulation : Interaction with specific receptors can modulate various signaling pathways, contributing to its therapeutic potential.

Biological Activities

  • Antimicrobial Activity : this compound exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli0.125 mg/ml
    S. aureus0.073 mg/ml
    Klebsiella pneumoniae0.109 mg/ml
  • Anticancer Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Studies : A study published in Frontiers in Chemistry highlighted the antibacterial efficacy of this compound against multidrug-resistant strains, emphasizing the need for novel antimicrobial agents in light of rising resistance levels .
  • Cytotoxicity Assessment : In vitro assays have shown that the compound can induce cell death in certain cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Comparative Analysis : Comparative studies with similar thiophene derivatives reveal that structural modifications significantly influence biological activity. For instance, derivatives with additional functional groups often exhibit enhanced potency against specific targets .

Properties

IUPAC Name

ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURISBRCVITOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384110
Record name Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13892-51-8
Record name Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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